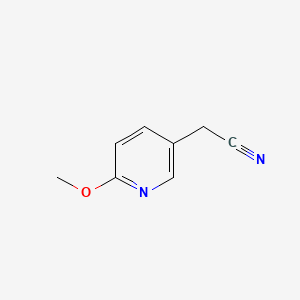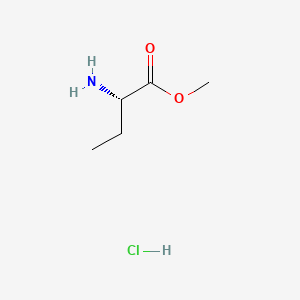
D-Glucose-6-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-6-13C is a useful C13 labeled D-glucose . It functions as a tracer and helps to access glucose kinetics in vivo . It is used as a component in tracing media for the analysis of stable isotope tracer . The CAS number for D-glucose ul-13C6 is 110187-42-3 .
Synthesis Analysis
D-Glucose-13C6 has been used for de novo fatty acid (FA) synthesis . In a study, steady-state carbon labelling experiments, using either d - [1- 13 C]fructose or [1,2- 13 C]glycerol, were undertaken to investigate the carbon flux through the central carbon metabolism in C. necator H16 under heterotrophic and mixotrophic growth conditions .Molecular Structure Analysis
The molecular weight of this compound is 186.11 . The chemical formula is 13C6H12O6 .Chemical Reactions Analysis
D-Glucose-13C6 can be used as a metabolic tracer to trace glucose-related synthetic catabolism .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.11 . . It is stored at room temperature away from light and moisture .Wissenschaftliche Forschungsanwendungen
Brain Glucose Uptake and Metabolism Imaging : D-Glucose-6-13C can be used in Magnetic Resonance Imaging (MRI) to image brain deoxyglucose uptake and metabolism. This method does not require isotopic labeling of the molecules and provides insights into cerebral metabolism (Nasrallah et al., 2013).
Production for Clinical Diagnosis : It serves as a tracer for 13C-magnetic resonance imaging (MRI), useful in diagnosing neurological disorders. Efficient production methods for 13C-labeled D-glucose are necessary for this application (Maeda et al., 1998).
Metabolic Flux Analysis in Human Erythrocytes : Using this compound, metabolic fluxes through major pathways of glucose metabolism in human erythrocytes can be measured. This analysis provides insights into metabolic responses under different conditions (Schrader et al., 1993).
Cerebral Metabolism Study : D-[1-13C]Glucose has been used to study cerebral metabolism in humans, enabling observation of label incorporation into various brain metabolites (Gruetter et al., 1994).
Studying Cerebral Glucose Metabolism in Mice : This compound allows the observation of dynamic 13C-labeling of metabolic products from 13C-glucose in mice's brains, providing a noninvasive method to study brain metabolism (Mishkovsky et al., 2017).
Understanding Glucose Utilization in Rats : Studies using this compound have provided insights into the measurement of local cerebral glucose utilization in rats (Sokoloff et al., 1977).
Glucose Metabolism in Neurospora crassa : This compound is used in studies examining glucose metabolism in organisms such as Neurospora crassa, elucidating pathways like the hexose monophosphate shunt (Greenfield et al., 1988).
Glucose Uptake Measurement in Cells : Advanced methods using ICP-MS have been developed to measure 13C-labeled glucose uptake in mammalian cells, enhancing understanding of glucose metabolism in biological systems (Norman et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Glucose-6-13C involves the conversion of a starting material into glucose-6-phosphate, followed by the incorporation of 13C at the sixth carbon position using a labeled precursor.", "Starting Materials": [ "D-Glucose", "Sodium pyrophosphate", "Sodium phosphate", "ATP", "13C-labeled precursor" ], "Reaction": [ "1. D-Glucose is converted to glucose-6-phosphate using hexokinase and ATP as a co-substrate.", "2. Sodium pyrophosphate is added to the reaction mixture to prevent the reverse reaction.", "3. Sodium phosphate is added to the reaction mixture to maintain a constant pH.", "4. A 13C-labeled precursor is added to the reaction mixture to incorporate the 13C label at the sixth carbon position of glucose-6-phosphate.", "5. The reaction mixture is allowed to proceed for a specific amount of time to ensure complete incorporation of the 13C label.", "6. The labeled glucose-6-phosphate is then isolated and further processed to obtain D-Glucose-6-13C." ] } | |
CAS-Nummer |
106032-62-6 |
Molekularformel |
C6H12O6 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-TUYNHWJXSA-N |
Isomerische SMILES |
[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Synonyme |
6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |
Herkunft des Produkts |
United States |
Q1: What is the significance of synthesizing D-Glucose-6-13C?
A1: this compound serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.
Q2: How does the study utilize this compound to investigate alkaline degradation of glucose?
A2: The research employed this compound, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)


![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)


